2-[2-cyclopropanesulfonamido-1-(4-methylphenyl)ethoxy]ethan-1-ol
Description
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-11-2-4-12(5-3-11)14(19-9-8-16)10-15-20(17,18)13-6-7-13/h2-5,13-16H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCIMDQIQMHISH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNS(=O)(=O)C2CC2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-cyclopropanesulfonamido-1-(4-methylphenyl)ethoxy]ethan-1-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylphenyl ethyl ether with cyclopropanesulfonyl chloride in the presence of a base to form the sulfonamide intermediate. This intermediate is then reacted with ethylene oxide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
2-[2-cyclopropanesulfonamido-1-(4-methylphenyl)ethoxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[2-cyclopropanesulfonamido-1-(4-methylphenyl)ethoxy]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-[2-cyclopropanesulfonamido-1-(4-methylphenyl)ethoxy]ethan-1-ol involves its interaction with specific molecular targets. The sulfonamide group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The cyclopropane ring and phenyl group contribute to the compound’s overall stability and binding affinity.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, and synthesis
Key Observations
Structural Diversity: The target compound’s cyclopropanesulfonamido group distinguishes it from analogs with tetramethylbutyl (), pyrazolo-pyrimidine (), or bromo-fluorophenyl () substituents. This group may confer rigidity and enhanced sulfonamide-mediated interactions in biological systems.
Synthesis and Purity :
- Pir-8-9 () achieved a moderate yield (67%) with high HPLC purity (96–97%), indicating optimized purification protocols (10–40% acetone/DCM eluent).
- In contrast, bromo-pyrazole derivatives () report 95% purity, though synthesis yields are unspecified.
The metabolite in features a diethylaminoethoxy group, which may enhance solubility but reduce metabolic stability compared to sulfonamido substituents .
Research Implications
- Target Compound Advantages : The cyclopropane ring and sulfonamido group in the target compound likely improve steric shielding and resistance to oxidative metabolism compared to alkyl or halogenated analogs .
- Synthesis Challenges : Cyclopropane-containing compounds often require specialized ring-forming reactions (e.g., Simmons–Smith), which may complicate scalability compared to etherification or nucleophilic substitution methods used for analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
